molecular formula C15H25NO3 B1310257 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate CAS No. 64431-70-5

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate

Cat. No. B1310257
CAS RN: 64431-70-5
M. Wt: 267.36 g/mol
InChI Key: IPCMWVOBEOLDAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of various starting materials and catalysts to achieve the desired molecular structure. In the case of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, researchers utilized methyl acetoacetate, ethyl acetoacetate, ammonia, and 3-nitrobenzaldehyde with a chiral phase transfer catalyst benzyl bromide in anhydrous ethyl alcohol to achieve an enantiomeric excess (ee) value of 45% and a yield of 85.7% . Similarly, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids . These studies highlight the importance of selecting appropriate reagents and catalysts to steer the reaction towards the desired chiral products.

Molecular Structure Analysis

X-ray diffraction analysis has been a pivotal tool in determining the molecular structure of synthesized compounds. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this technique . The molecular structure is further characterized by spectroscopic methods such as infrared spectroscopy, polarimetry, and nuclear magnetic resonance spectroscopy, which provide insights into the stereochemistry and functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, where the nucleophile attacks an electrophilic center leading to the formation of new bonds. The use of chiral catalysts or starting materials can influence the stereochemistry of the reaction, resulting in chiral centers within the molecule . The reactions are carefully monitored to optimize the conditions for achieving high yields and desired enantiomeric purity.

Physical and Chemical Properties Analysis

The physical properties such as melting points are crucial for the characterization of synthesized compounds. For example, the chiral compound synthesized in one study had a melting point of 163-164°C . The chemical properties, including reactivity and stability, can be inferred from spectroscopic data and theoretical calculations. For instance, Density Functional Theory (DFT) and Atoms in Molecules (AIM) studies can provide insights into the electronic structure, charge distribution, and potential reactive sites within the molecule . These analyses are essential for understanding the behavior of the compound under various conditions and for predicting its reactivity in further chemical transformations.

Scientific Research Applications

Synthesis of Novel Derivatives for Antimicrobial Activity

A study by Hublikar et al. (2019) focused on synthesizing novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate. These derivatives were evaluated for their antimicrobial activities, revealing significant antibacterial and antifungal properties. The study highlights the potential of these derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Revision of Product Structures in Chemical Reactions

Srikrishna et al. (2010) conducted a study that led to the revision of the structure of products obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde. The revised structure was identified as methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate, which has implications for understanding chemical reaction pathways and product formations (Srikrishna et al., 2010).

Catalytic Oxidation and Hydroformylation Studies

Mcquillin and Parker (1975) explored the catalytic oxidation of 3,7-dimethylocta-1,6-diene and 7-methoxy-3,7-dimethyloct-1-ene using RhCl3–FeCl3 in oxygen. This study provides insights into the processes of catalytic oxidation and hydroformylation, important for industrial applications in chemical synthesis (Mcquillin & Parker, 1975).

properties

IUPAC Name

3,7-dimethyloct-6-enyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-11(2)5-4-6-12(3)9-10-19-15(18)13-7-8-14(17)16-13/h5,12-13H,4,6-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMWVOBEOLDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983002
Record name 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate

CAS RN

64431-70-5
Record name 5-Oxoproline 3,7-dimethyl-6-octen-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64431-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloct-6-enyl 5-oxo-DL-prolinate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064431705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-6-enyl 5-oxo-DL-prolinate
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